molecular formula C5H5BrS B051420 2-Bromo-3-methylthiophene CAS No. 14282-76-9

2-Bromo-3-methylthiophene

Cat. No. B051420
CAS RN: 14282-76-9
M. Wt: 177.06 g/mol
InChI Key: YYJBWYBULYUKMR-UHFFFAOYSA-N
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Patent
US07091234B2

Procedure details

To a solution of diethylamine (28 g, 0.383 mol) in anhydrous THF (400 mL) was added at −40° C. under nitrogen a solution of n-BuLi (2.5 M, 153 mL, 0.383 mol) in hexane. After addition, the solution was stirred at −40° C. under nitrogen for 30 minutes, cooled to −78° C. and treated dropwise with a solution of 2-bromo-3-methylthiophene (45 g, 0.254 mol) in anhydrous THF (450 mL). The reaction solution was stirred at −78° C. for 30 minutes and treated with anhydrous DMF (100 mL). The mixture was allowed to warm to ambient temperature and was quenched with 1N aqueous hydrochloride solution (1 L). The solution was extracted with ethyl acetate (3×450 mL) and the extracts washed with water, brine and dried (MgSO4). After removal of solvent in vacuo, the title compound was obtained as a white solid (46 g, 88.3%). A sample of the product was crystallized from hexane: mp 63–65° C.; IR (KBr) 1654 cm−1. 1H-NMR (CDCl3) δ 9.75 (s, 1H), 7.45 (s, 1H), 2.26 (s, 3H); MS (EI) m/z 204/206 (M+). Anal. Calc. For C6H5BrOS: C, 35.14; H, 2.46. Found: C, 35.00; H, 2.44.
Quantity
28 g
Type
reactant
Reaction Step One
Quantity
153 mL
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
45 g
Type
reactant
Reaction Step Two
Name
Quantity
450 mL
Type
solvent
Reaction Step Two
Name
Quantity
100 mL
Type
reactant
Reaction Step Three
Name
Yield
88.3%

Identifiers

REACTION_CXSMILES
C(NCC)C.[Li]CCCC.[Br:11][C:12]1[S:13][CH:14]=[CH:15][C:16]=1[CH3:17].CN([CH:21]=[O:22])C>C1COCC1.CCCCCC>[Br:11][C:12]1[S:13][C:14]([CH:21]=[O:22])=[CH:15][C:16]=1[CH3:17]

Inputs

Step One
Name
Quantity
28 g
Type
reactant
Smiles
C(C)NCC
Name
Quantity
153 mL
Type
reactant
Smiles
[Li]CCCC
Name
Quantity
400 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC
Step Two
Name
Quantity
45 g
Type
reactant
Smiles
BrC=1SC=CC1C
Name
Quantity
450 mL
Type
solvent
Smiles
C1CCOC1
Step Three
Name
Quantity
100 mL
Type
reactant
Smiles
CN(C)C=O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-40 °C
Stirring
Type
CUSTOM
Details
the solution was stirred at −40° C. under nitrogen for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
After addition
TEMPERATURE
Type
TEMPERATURE
Details
cooled to −78° C.
STIRRING
Type
STIRRING
Details
The reaction solution was stirred at −78° C. for 30 minutes
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to ambient temperature
CUSTOM
Type
CUSTOM
Details
was quenched with 1N aqueous hydrochloride solution (1 L)
EXTRACTION
Type
EXTRACTION
Details
The solution was extracted with ethyl acetate (3×450 mL)
WASH
Type
WASH
Details
the extracts washed with water, brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CUSTOM
Type
CUSTOM
Details
After removal of solvent in vacuo

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
BrC1=C(C=C(S1)C=O)C
Name
Type
product
Smiles
Measurements
Type Value Analysis
AMOUNT: MASS 46 g
YIELD: PERCENTYIELD 88.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.